3-(1H-Benzo[d]imidazol-2-yl)-6-chloro-4H-chromen-4-one
CAS No.: 293740-39-3
Cat. No.: VC15892643
Molecular Formula: C16H9ClN2O2
Molecular Weight: 296.71 g/mol
* For research use only. Not for human or veterinary use.
![3-(1H-Benzo[d]imidazol-2-yl)-6-chloro-4H-chromen-4-one - 293740-39-3](/images/structure/VC15892643.png)
Specification
CAS No. | 293740-39-3 |
---|---|
Molecular Formula | C16H9ClN2O2 |
Molecular Weight | 296.71 g/mol |
IUPAC Name | 3-(1H-benzimidazol-2-yl)-6-chlorochromen-4-one |
Standard InChI | InChI=1S/C16H9ClN2O2/c17-9-5-6-14-10(7-9)15(20)11(8-21-14)16-18-12-3-1-2-4-13(12)19-16/h1-8H,(H,18,19) |
Standard InChI Key | RGRGDHLODJPCDR-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C2C(=C1)NC(=N2)C3=COC4=C(C3=O)C=C(C=C4)Cl |
Introduction
Chemical Structure and Significance
Structural Composition
3-(1H-Benzo[d]imidazol-2-yl)-6-chloro-4H-chromen-4-one (molecular formula: C₁₆H₁₀ClN₂O₂; molecular weight: 313.72 g/mol) features a chromen-4-one core substituted with a chlorine atom at position 6 and a benzimidazole moiety at position 3. The benzimidazole group contributes to π-π stacking interactions, while the chlorine atom enhances electrophilic reactivity, potentially improving binding affinity to biological targets .
Table 1: Key Physicochemical Properties
Structural Analogues and Activity Trends
Comparative studies of analogues reveal that chloro-substituted derivatives exhibit enhanced bioactivity over non-halogenated counterparts. For instance, 6-chloro substitution in chromen-4-one derivatives increases cytotoxicity in HCT-116 colon cancer cells by 40% compared to methyl-substituted variants . The benzimidazole moiety’s planar structure facilitates intercalation with DNA, as observed in docking studies with topoisomerase II .
Synthetic Methodologies
Reaction Scheme
The synthesis follows a three-step protocol:
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Preparation of 2-methyl-5-nitro-1H-benzo[d]imidazole: o-Phenylenediamine reacts with acetic acid under reflux to form 2-methyl-1H-benzo[d]imidazole, followed by nitration using HNO₃/H₂SO₄ .
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Synthesis of 6-chloro-4H-chromen-3-carbaldehyde: Salicylaldehyde derivatives undergo Claisen-Schmidt condensation with chloroacetone, followed by cyclization .
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Condensation Reaction: The benzimidazole intermediate reacts with 6-chloro-4H-chromen-3-carbaldehyde in ethanol/glacial acetic acid, yielding the target compound .
Table 2: Optimization of Condensation Conditions
Solvent System | Temperature (°C) | Yield (%) | Purity (HPLC) |
---|---|---|---|
Ethanol/Acetic Acid | 80 | 78 | 98.5 |
DMF/K₂CO₃ | 100 | 65 | 95.2 |
THF/Et₃N | 60 | 72 | 97.1 |
Spectroscopic Characterization
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¹H NMR (400 MHz, DMSO-d₆): δ 8.39 (s, 1H, chromen-4-one H-5), 8.17 (d, J = 7.1 Hz, 1H, benzimidazole H-4'), 7.67–7.56 (m, 3H, aromatic protons), 6.65 (s, 1H, H-2), 5.01 (s, 1H, NH) .
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IR (KBr): 3157 cm⁻¹ (N-H stretch), 1644 cm⁻¹ (C=O), 1317 cm⁻¹ (C-Cl), 824 cm⁻¹ (C-N) .
Biological Evaluation
Cytotoxic Activity
Screening against MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) cell lines revealed IC₅₀ values of 43.1 µM, 38.7 µM, and 52.4 µM, respectively. Comparatively, doxorubicin (reference) showed IC₅₀ values of 26.1 µM (MCF-7) and 29.8 µM (HCT-116) .
Table 3: Cytotoxicity Profile (IC₅₀, µM)
Compound | MCF-7 | HCT-116 | HepG2 | Selectivity Index (BJ1) |
---|---|---|---|---|
Target Compound | 43.1 | 38.7 | 52.4 | 8.2 |
Doxorubicin | 26.1 | 29.8 | 34.6 | 1.1 |
Mechanistic Insights
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Apoptosis Induction: Upregulation of pro-apoptotic Bax (3.8-fold) and p53 (2.9-fold) in HCT-116 cells, coupled with Bcl-2 downregulation (0.4-fold) .
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Cell Cycle Arrest: G1/S phase arrest via CDK4 inhibition (IC₅₀ = 12.3 µM), validated by molecular docking (binding energy: −9.2 kcal/mol) .
Molecular Docking and QSAR Studies
Target Interactions
Docking with AUTODOCK 4.2 identified strong binding to CDK4 (PDB: 2W9Z) via hydrogen bonds with Val96 (2.1 Å) and hydrophobic interactions with Phe93. The benzimidazole moiety contributes 70% of the binding energy .
Table 4: Docking Scores for Therapeutic Targets
Target Protein | PDB ID | Binding Energy (kcal/mol) | Interacting Residues |
---|---|---|---|
CDK4 | 2W9Z | −9.2 | Val96, Phe93, Asp97 |
Topoisomerase IIα | 1ZXM | −8.7 | Lys454, Asp541, Ser740 |
Bcl-2 | 4AQ3 | −7.9 | Arg107, Tyr202, Glu136 |
QSAR Modeling
A quantitative structure-activity relationship (QSAR) model (R² = 0.89) identified ClogP (lipophilicity) and polar surface area (PSA) as critical determinants of cytotoxicity. Optimal ranges are ClogP 2.1–3.5 and PSA 80–90 Ų .
Pharmacokinetic and Toxicity Profiling
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